molecular formula C14H8F2O4S2 B122457 2,2'-Dithiobis(6-fluorobenzoic Acid) CAS No. 147027-64-3

2,2'-Dithiobis(6-fluorobenzoic Acid)

Cat. No. B122457
M. Wt: 342.3 g/mol
InChI Key: QEONSZINEMHFPH-UHFFFAOYSA-N
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Description

2,2'-Dithiobis(6-fluorobenzoic acid) is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and potential applications of 2,2'-Dithiobis(6-fluorobenzoic acid). The first paper discusses 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) as a reagent for detecting aromatic aldehydes, indicating the potential for 2,2'-Dithiobis compounds to be used in analytical chemistry . The second paper details the synthesis of 2-fluoro-6-iodobenzoic acid, which shares a similar substitution pattern on the benzene ring with 2,2'-Dithiobis(6-fluorobenzoic acid) .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include protection of functional groups, introduction of substituents, and deprotection. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid starts with 2-amino-6-fluorobenzoic acid and involves carboxyl group protection, diazotization, iodosubstitution, and deprotection . This suggests that the synthesis of 2,2'-Dithiobis(6-fluorobenzoic acid) could similarly require careful control of reaction conditions and the use of protecting groups to prevent unwanted reactions at the carboxyl or thiol sites.

Molecular Structure Analysis

While the molecular structure of 2,2'-Dithiobis(6-fluorobenzoic acid) is not directly provided, we can infer that it would consist of two 6-fluorobenzoic acid units linked by a disulfide bond. The presence of fluorine atoms on the benzene rings could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The disulfide bond could also be a site for chemical reactions, such as reduction or exchange reactions with thiols.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,2'-Dithiobis(6-fluorobenzoic acid), but the first paper indicates that 2,2'-Dithiobis compounds can react with aromatic aldehydes to form fluorescent products . This suggests that 2,2'-Dithiobis(6-fluorobenzoic acid) may also participate in selective reactions with specific functional groups under controlled conditions. The presence of the disulfide bond and fluorine atoms could confer unique reactivity patterns that could be exploited in synthetic chemistry or analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-Dithiobis(6-fluorobenzoic acid) are not discussed in the provided papers. However, based on the properties of related compounds, it can be speculated that 2,2'-Dithiobis(6-fluorobenzoic acid) would likely be a solid at room temperature and could exhibit fluorescence under certain conditions, as seen with other 2,2'-Dithiobis derivatives . The fluorine atoms could affect the acidity of the carboxyl groups, potentially making the compound more acidic than its non-fluorinated analogs. The solubility, melting point, and other physical properties would depend on the specific molecular interactions and crystal structure of the compound.

Scientific Research Applications

Analytical Chemistry and Antioxidant Activity

  • Antioxidant Activity Measurement : A study reviews various analytical methods used to determine antioxidant activity, highlighting assays like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others based on spectrophotometry, which assess the kinetics or equilibrium state of antioxidant reactions. These methods have been successfully applied to analyze antioxidant capacity in complex samples, indicating a potential area of application for 2,2'-Dithiobis(6-fluorobenzoic Acid) in evaluating antioxidant properties of materials or biological samples (Munteanu & Apetrei, 2021).

Materials Science

  • Metal(II) Complexes : Research into the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands aims to contribute to future research on achieving target molecules by understanding the structures' influence. This study underscores the importance of fluorobenzoate derivatives, similar in structure to 2,2'-Dithiobis(6-fluorobenzoic Acid), in designing metal-organic frameworks or other materials with specific chemical properties (Öztürkkan & Necefoğlu, 2022).

Biological Activities

  • Biothiols Sensing : The nucleophilicity of cysteine and related biothiols has been explored for developing selective fluorogenic probes, where compounds like 2,2'-Dithiobis(6-fluorobenzoic Acid) could potentially serve as platforms for the design of these probes. This application is significant for detecting biothiols in biological samples, illustrating the compound's role in bioanalytical chemistry (Dos Santos et al., 2020).

Safety And Hazards

2,2’-Dithiobis(6-fluorobenzoic Acid) can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . After handling, it is advised to wash skin thoroughly .

properties

IUPAC Name

2-[(2-carboxy-3-fluorophenyl)disulfanyl]-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4S2/c15-7-3-1-5-9(11(7)13(17)18)21-22-10-6-2-4-8(16)12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEONSZINEMHFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SSC2=CC=CC(=C2C(=O)O)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433574
Record name 2,2'-Dithiobis(6-fluorobenzoic Acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dithiobis(6-fluorobenzoic Acid)

CAS RN

147027-64-3
Record name 2,2'-Dithiobis(6-fluorobenzoic Acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dithiobis(6-fluorobenzoic Acid)
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